PD-1-IN-17 free base
Overview
Description
PD-1-IN-17 free base is an inhibitor of programmed cell death-1 (PD-1), a protein that plays a crucial role in downregulating the immune system and promoting self-tolerance . It was first reported in patent WO2015033301A1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of PD-1-IN-17 free base are not explicitly detailed in the search results. For more detailed information, databases like ChemSpider can be referred to.
Scientific Research Applications
Pharmacokinetic and Pharmacodynamic Studies
PD-1-IN-17 free base's scientific research applications primarily revolve around pharmacokinetic and pharmacodynamic studies. Pharmacokinetics (PK) and pharmacodynamics (PD) are crucial for understanding the drug's behavior in the body and its therapeutic effects. A study emphasized the importance of characterizing the PK/PD relationship in drug discovery and development. Effective PK/PD study design can elucidate the relationship between drug concentration and effect, understand the mechanism of drug action, and identify pharmacokinetic properties for further improvement and optimal compound design. Furthermore, PK/PD modeling can help translate in vitro compound potency to in vivo settings, reduce the number of in vivo animal studies, and improve the translation of findings from preclinical species into the clinical setting (Tuntland et al., 2014).
Quantitative Pharmacology
Quantitative pharmacology, focusing on concentration-response and response-time relationships, is vital in drug discovery for target validation, optimizing the development of lead compounds, and scaling compounds to humans. Quantitative pharmacology adds significant value to study design and is essential for interpreting data in experimental pharmacology. It helps establish inter-relationships between in vitro and in vivo PK and PD properties and extrapolate to the known or possible future clinical use of a compound. This approach is crucial in ensuring that the interpretative value of published experimental data is maximized and misleading information is minimized (Gabrielsson & Green, 2009).
Impact on Survival and Tumor Remission
PD-1-IN-17 free base is linked to the inhibition of PD-1, a receptor that downmodulates effector functions of activated T cells and limits the generation of immune memory. Blocking PD-1 can mediate tumor regression in a significant proportion of patients. Research shows that overall survival following PD-1 blockade treatment in patients with advanced treatment-refractory melanoma compares favorably with literature studies of similar patient populations. Responses were durable and persisted after drug discontinuation. Long-term safety was considered acceptable, suggesting that PD-1 blockade, potentially including PD-1-IN-17 free base, holds promise for treating certain types of cancer (Topalian et al., 2014).
Future Directions
The future directions of research into PD-1-IN-17 free base and similar compounds involve understanding the mechanisms of resistance to PD-1/PD-L1 inhibitors and developing strategies to overcome this resistance . Additionally, the development of combination therapies that include PD-1/PD-L1 inhibitors is a promising area of research .
properties
IUPAC Name |
(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNQPYBWRIETFQ-XKBZYTNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PD-1-IN-17 free base |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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